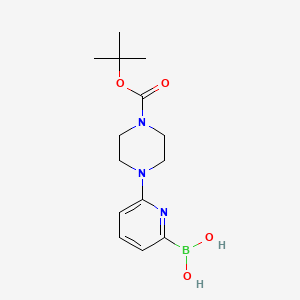

(6-(4-(叔丁氧羰基)哌嗪-1-基)吡啶-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

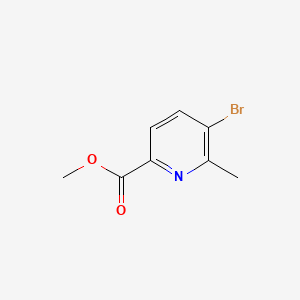

“(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C14H22BN3O4 . It is also known by its IUPAC name, [6- [4- [ (2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B (C1=NC (=CC=C1)N2CCN (CC2)C (=O)OC © ©C) (O)O . This notation provides a way to represent the structure using ASCII strings. The compound has a boronic acid group attached to a pyridine ring, which is further connected to a piperazine ring via a nitrogen atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 307.16 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 307.1703364 g/mol . The topological polar surface area of the compound is 86.1 Ų .科学研究应用

Chemical Properties

The compound has a molecular weight of 307.35 . It is a solid substance that is stored at ambient temperature . The compound’s IUPAC name is 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid .

Safety Information

The compound has been classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P271, P261, and P280 .

Use in PROTAC Degraders

The compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation . This application is significant in chemical biology, where the compound can be used to create bifunctional molecules .

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Evaluation

The most active compounds of this type have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies reveal the suitability of the derivatized conjugates for further development .

安全和危害

属性

IUPAC Name |

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDLSFUUCUIPIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694455 |

Source

|

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1264178-71-3 |

Source

|

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)